8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure. This compound features a phenyl group attached to a spirocyclic framework, making it a valuable intermediate in organic synthesis and potential candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of phenylacetaldehyde with ethylene glycol and a suitable amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and reduction to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted spiro compounds.
Scientific Research Applications
Chemistry: In organic chemistry, 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane serves as a versatile intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential in biological studies, particularly in the development of new therapeutic agents. Its unique structure allows for interaction with various biological targets, making it a candidate for drug discovery.
Medicine: Research has indicated that derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory and analgesic properties. These properties make it a valuable compound in the development of new medications.
Industry: In the chemical industry, the compound is used as a building block for the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: The parent compound without the phenyl group.
2-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane: A structural isomer with the phenyl group at a different position.
3-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane: Another isomer with the phenyl group at a different position.
Uniqueness: 8-Phenyl-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its specific arrangement of atoms, which influences its reactivity and biological activity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-4-12(5-3-1)14-8-6-13(7-9-14)15-10-11-16-13/h1-5H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWMIZAOLFMOSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466907 | |
Record name | 8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198649-62-6 | |
Record name | 8-phenyl-1,4-dioxa-8-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20466907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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